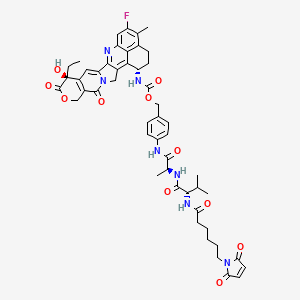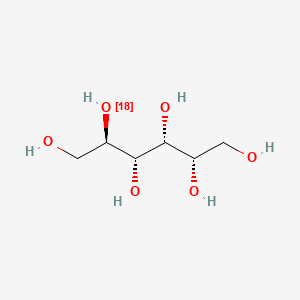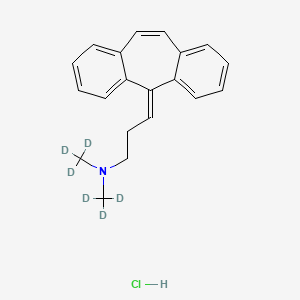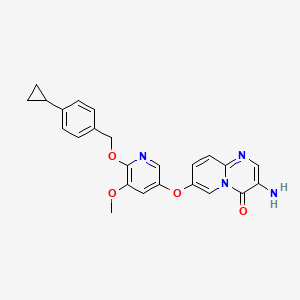
1-(|A-D-Xylofuranosyl)-5-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(|A-D-Xylofuranosyl)-5-methyluracil is a nucleoside analog that consists of a uracil base attached to a xylofuranose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(|A-D-Xylofuranosyl)-5-methyluracil typically involves the glycosylation of 5-methyluracil with a xylofuranose derivative. One common method includes the use of a protected xylofuranose, which is reacted with 5-methyluracil in the presence of a Lewis acid catalyst to form the desired nucleoside. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(|A-D-Xylofuranosyl)-5-methyluracil can undergo various chemical reactions, including:
Oxidation: The uracil base can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the uracil base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional functional groups, while substitution reactions can introduce new substituents to the uracil base or the sugar moiety.
Aplicaciones Científicas De Investigación
1-(|A-D-Xylofuranosyl)-5-methyluracil has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and glycosylation reactions.
Biology: Investigated for its interactions with nucleic acids and potential as a probe for studying DNA and RNA structures.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of nucleoside analogs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are related to nucleic acid metabolism and replication.
Comparación Con Compuestos Similares
- 1-(|A-D-Xylofuranosyl)uracil
- 1-(|A-D-Xylofuranosyl)thymine
- 1-(|A-D-Xylofuranosyl)cytosine
Comparison: 1-(|A-D-Xylofuranosyl)-5-methyluracil is unique due to the presence of the methyl group at the 5-position of the uracil base, which can influence its chemical reactivity and biological activity. Compared to 1-(|A-D-Xylofuranosyl)uracil, the methyl group provides additional steric and electronic effects that can affect its interactions with enzymes and nucleic acids. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1 |
Clave InChI |
DWRXFEITVBNRMK-AOXOCZDOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)



![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)




![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
